molecular formula C14H10ClN B1412835 4-Benzyl-2-chlorobenzonitrile CAS No. 1237127-93-3

4-Benzyl-2-chlorobenzonitrile

Cat. No. B1412835
CAS RN: 1237127-93-3
M. Wt: 227.69 g/mol
InChI Key: QJYYTBLAMFPDRS-UHFFFAOYSA-N
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Description

4-Benzyl-2-chlorobenzonitrile is a chemical compound with the molecular formula C14H10ClN. It is a derivative of benzonitrile, which is an aromatic organic compound .


Synthesis Analysis

The synthesis of 2-chlorobenzonitrile, a related compound, has been achieved through the ammoxidation of 2-chlorotoluene . This process involves the use of V2O5/Al2O3 catalysts, which were prepared by a wet impregnation method . The catalysts were characterized by BET-SA, XRD, FT-IR, TPR, UV-Vis DRS, and NH3-TPD to identify the molecular structural changes .

Scientific Research Applications

Applications in Photocatalytic Processes

Photocatalytic Oxidation of Benzyl Alcohol Derivatives : A study conducted by Higashimoto et al. (2009) revealed that 4-Benzyl-2-chlorobenzonitrile and its derivatives could undergo photocatalytic oxidation into corresponding aldehydes with high conversion and selectivity on a TiO2 photocatalyst under an O2 atmosphere. This process was noted to be effective under both UV-light and visible light irradiation, emphasizing the compound's role in photocatalytic applications (Higashimoto et al., 2009).

Role in Synthesis and Chemical Reactions

Synthesis of Organic Compounds : Research has shown that 4-Benzyl-2-chlorobenzonitrile can be involved in various synthesis processes. For instance, Derridj et al. (2008) demonstrated that aryl bromides and chlorides could undergo coupling via C–H bond activation/functionalization reaction with oxazole or benzoxazole in the presence of a palladium–diphosphine catalyst, where compounds like 4-chlorobenzonitrile were successfully used (Derridj et al., 2008).

Synthesis of Pyrrolo[3,2-l]acridinones : Rozhkova et al. (2017) utilized a reaction involving methoxybenzenes or phenols with isobutyric aldehyde and 2-amino-4-chlorobenzonitriles for the preparation of new pyrrolo[3,2-l]acridinone derivatives, showcasing the compound's importance in the synthesis of heterocyclic compounds (Rozhkova et al., 2017).

Thermodynamic and Physical Properties

Thermodynamic Study of Chlorobenzonitrile Isomers : A detailed thermodynamic study conducted by Rocha et al. (2014) investigated the relationships among structural and thermodynamic properties of 2-, 3-, and 4-chlorobenzonitrile isomers. This study provided insights into the intermolecular interactions, polymorphism, pseudosymmetry, and the chloro···cyano interaction within these compounds, offering valuable information on their thermodynamic behavior (Rocha et al., 2014).

properties

IUPAC Name

4-benzyl-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-14-9-12(6-7-13(14)10-16)8-11-4-2-1-3-5-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYYTBLAMFPDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-chlorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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